Methyltetrazine-Propylamine

Catalog No.
S535257
CAS No.
1802978-47-7
M.F
C12H15N5O
M. Wt
245.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-Propylamine

CAS Number

1802978-47-7

Product Name

Methyltetrazine-Propylamine

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine

Molecular Formula

C12H15N5O

Molecular Weight

245.29

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN

Solubility

Soluble in DMSO

Synonyms

Methyltetrazine-propylamine HCl salt

Description

The exact mass of the compound Methyltetrazine-propylamine HCl salt is 245.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyltetrazine-propylamine HCl salt finds application in scientific research as a reagent for click chemistry. Click chemistry refers to a set of reactions known for their high efficiency, regioselectivity (specificity of bond formation), and orthogonality (ability to occur without interfering with other ongoing reactions) . These features make click chemistry valuable for bioconjugation, a process that links molecules of biological interest (like proteins or drugs) to other molecules for various purposes.

Methyltetrazine-propylamine HCl salt functions due to the presence of two key components:

  • Methyltetrazine

    This moiety enables a fast click reaction with trans-cyclooctene (TCO) [BroadPharm]. TCO is another commonly used reagent in click chemistry.

  • Propylamine

    This amine group acts as a site for attachment with a molecule containing a carboxylic acid group. The attachment usually occurs in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriol Tetramethylurium) [BroadPharm].

Through this combination, Methyltetrazine-propylamine HCl salt allows researchers to efficiently link a carboxylic acid-containing biomolecule to a TCO-modified molecule. This specific linkage proves valuable in various research applications, including:

  • Drug delivery

    Click chemistry using Methyltetrazine-propylamine HCl salt can be used to create targeted drug delivery systems. Here, a drug molecule can be linked to a carrier molecule modified with TCO. The carrier can then be designed to target specific cells or tissues in the body due to the presence of receptors that recognize the carrier. Once the carrier reaches the target, the click reaction between Methyltetrazine-propylamine HCl salt and TCO allows for the release of the drug molecule at the desired location [BroadPharm].

  • Biomolecule conjugation

    Click chemistry with Methyltetrazine-propylamine HCl salt facilitates the conjugation of various biomolecules like proteins, peptides, and carbohydrates. This conjugation allows researchers to study interactions between these molecules, design probes for imaging or diagnostics, or engineer biomaterials with specific properties [BroadPharm].

Methyltetrazine-Propylamine is a synthetic compound characterized by its unique structure, which includes a tetrazine ring, a methyl group, and a propylamine chain. This compound is notable for its application in click chemistry, particularly in bioconjugation processes where it serves as a highly efficient reagent. The tetrazine moiety is known for its rapid reactivity with strained alkenes, such as trans-cyclooctene, facilitating the formation of stable linkages essential for various biochemical applications .

MTPH's primary function lies in click chemistry. During a click reaction with TCO, the tetrazine ring undergoes a cycloaddition with the strained alkene of TCO, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation applications [, ].

Bioconjugation

By conjugating with TCO-tagged biomolecules (e.g., antibodies, peptides), MTPH allows researchers to link these molecules to other entities like fluorophores or drug payloads. This technique is crucial for studying biological processes and developing targeted therapies [].

As with any research chemical, proper handling procedures are essential. Specific data on MTPH hazards is limited, but general safety precautions for tetrazines should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to institutional guidelines.

Methyltetrazine-Propylamine undergoes several key reactions:

  • Strain-Promoted Alkyne-Azide Cycloaddition: This reaction occurs between Methyltetrazine-Propylamine and trans-cyclooctene, resulting in the formation of a stable triazole linkage. The balanced equation for this reaction can be represented as:
    text
    Methyltetrazine-Propylamine + trans-Cyclooctene → Triazole Adduct + HCl
    This reaction is characterized by high specificity and efficiency, with reported kinetics reaching up to 30,000 M⁻¹ s⁻¹ .
  • Conjugation with Carboxylic Acids: The propylamine group allows for further conjugation with biomolecules containing carboxylic acid groups, typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriol Tetramethylurium).

Methyltetrazine-Propylamine exhibits significant biological activity primarily through its role in bioorthogonal reactions. These reactions occur within living organisms without interfering with native biochemical processes. The compound's fast reaction rates make it suitable for applications such as:

  • Targeted Drug Delivery: By linking drug molecules to carriers modified with trans-cyclooctene, Methyltetrazine-Propylamine enables the precise release of therapeutic agents at targeted sites within the body .
  • Imaging and Diagnostics: The ability to conjugate with biomolecules allows researchers to design probes for imaging studies, enhancing the visualization of biological processes.

The synthesis of Methyltetrazine-Propylamine typically involves several steps:

  • Preparation of the Tetrazine Core: The initial step involves synthesizing the tetrazine ring structure through established organic synthesis techniques.
  • Introduction of the Methyl Group: A methyl group is introduced to enhance stability and reactivity.
  • Formation of the Propylamine Chain: The propylamine moiety is then attached to the tetrazine core, often through amination reactions.
  • Hydrochloric Acid Salt Formation: To improve solubility and handling properties, the compound is often supplied as a hydrochloride salt .

1-Methyl-TetrazineSimpler structure; less reactiveBasic research applications2-Hydroxy-TetrazineContains hydroxyl group; different reactivityPotential use in drug developmentTetrazoleLacks the propylamine chain; less versatileUsed in pharmaceuticals5-Methyl-TetrazoleSimilar core structure but different substituentsLimited applications in bioconjugation

Methyltetrazine-Propylamine's unique combination of rapid reactivity and functional versatility makes it particularly valuable in advanced chemical biology applications compared to these related compounds .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

245.1277

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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